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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488

A Comparative Guide to the Characterization of
1,2,3,4-Tetrahydrocarbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peer-reviewed methods for the
characterization of 1,2,3,4-Tetrahydrocarbazole, a significant heterocyclic scaffold in
medicinal chemistry. The following sections detail the experimental data and methodologies for
various analytical techniques, offering a valuable resource for its identification and quality
control.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1,2,3,4-
Tetrahydrocarbazole is presented below.
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Property Value Reference
Molecular Formula Ci12H13N [1112]
Molecular Weight 171.24 g/mol [1]12]
CAS Number 942-01-8 [11[2]
Melting Point 116-118 °C [3]
White or cream crystalline
Appearance [2]
powder
N Soluble in methanol,
Solubility [31[4]

chloroform, ethyl acetate

H NMR (CDCls, 300 MHz)

O (ppm): 7.64 (br s, 1H, NH),
7.49 (m, 1H), 7.29 (m, 1H),
7.08-7.71 (br m, 2H), 2.74 (br t,
J=6 Hz, 4H), 1.86-1.99 (br m,
4H)

[3]

13C NMR (CDCls, 75 MHz)

o (ppm): 134.66, 133.30,
126.82, 119.96, 118.12,
116.81, 109.61, 108.98, 22.42,
22.32, 22.20, 20.05

[3]

Mass Spectrum (EI)

miz (%): 171 (M+, 79), 170
(24), 143 (100), 142 (4), 115
(7)

[5]

FTIR (neat, cm™1)

3401 (N-H stretch), 2928, 2848
(C-H stretch), 1470, 1305,
1235, 739

[3]

UV-Vis (Methanol)

Amax (log €): 234 (4.5), 285
(3.8), 293 (3.7)

[6]

Elemental Analysis

Calculated: C, 84.17%; H,
7.65%:; N, 8.18%. Found: C,
82.87%:; H, 7.53%:; N, 7.84%

[3]
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Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To determine the chemical structure of 1,2,3,4-Tetrahydrocarbazole by analyzing
the magnetic properties of its atomic nuclei.

e Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[3][5]

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of
deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de).[5][7]

e 1H NMR Protocol:
o Acquire the spectrum at a frequency of 300 MHz.[3]

o Set the spectral width to cover the expected proton chemical shift range (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (CDCls: & 7.26 ppm).
» 13C NMR Protocol:

o Acquire the spectrum at a frequency of 75 MHz.[3]

o Employ proton decoupling to simplify the spectrum.

o Set the spectral width to cover the expected carbon chemical shift range (typically 0-150
ppm).
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o Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be
significantly more than for *H NMR.

o Process the data similarly to the *H NMR spectrum.
o Reference the spectrum to the solvent peak (CDCls: & 77.16 ppm).
. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,2,3,4-
Tetrahydrocarbazole.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.[2][5]

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as methanol or dichloromethane.

GC-MS Protocol:

[e]

Inject a small volume (e.g., 1 uL) of the sample solution into the GC inlet.
o Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for separation.

o Set the oven temperature program to elute the compound of interest. A typical program
might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

o The eluent from the GC is directed into the MS.
o Acquire mass spectra in the EI mode, typically at 70 eV.[5]
o Scan a mass range of m/z 40-400.

. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1,2,3,4-Tetrahydrocarbazole based
on the absorption of infrared radiation.
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 Instrumentation: An FTIR spectrometer.
o Sample Preparation (KBr Wafer Method):[2]

o Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Grind the mixture to a fine, uniform powder.

o Press the powder into a thin, transparent pellet using a hydraulic press.
e FTIR Protocol:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Record the spectrum, typically over a range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder or a pure KBr pellet and
subtract it from the sample spectrum.

4. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 1,2,3,4-Tetrahydrocarbazole and for quantitative analysis.

Instrumentation: An HPLC system equipped with a UV detector.

Method: A reverse-phase HPLC method is commonly used.[8][9]

Chromatographic Conditions:
o Column: Newcrom R1 or a similar C18 column.[8][9]

o Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to
control the pH. For MS-compatible methods, formic acid should be used instead of
phosphoric acid.[8][9]

o Detection: UV detection at a wavelength corresponding to an absorbance maximum of the
compound (e.g., 234 nm or 285 nm).
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Protocol:

(¢]

Prepare a standard solution of 1,2,3,4-Tetrahydrocarbazole of known concentration in
the mobile phase.

o Prepare the sample solution by dissolving a known amount of the sample in the mobile
phase.

o Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

o Inject the standard and sample solutions.

o Monitor the chromatogram and determine the retention time and peak area of the analyte.
Purity can be assessed by the presence of any impurity peaks.

. UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of 1,2,3,4-
Tetrahydrocarbazole, which is useful for quantitative analysis and as a detection parameter
in other methods like HPLC.

Instrumentation: A UV-Visible spectrophotometer.

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent,
such as methanol or ethanol.

Protocol:

o

Fill a quartz cuvette with the solvent to be used as a blank.

[¢]

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

o

Fill another quartz cuvette with the sample solution.

[e]

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum
over a range of approximately 200-400 nm.[6]

. X-ray Crystallography
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» Objective: To determine the precise three-dimensional arrangement of atoms in the crystal
lattice of 1,2,3,4-Tetrahydrocarbazole.

o Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow
evaporation of a methanol solution.[4]

o Data Collection and Structure Refinement:
o A suitable single crystal is mounted on a goniometer.
o X-ray diffraction data are collected at a specific temperature (e.g., 293 K).[10]

o The crystal structure is solved and refined using appropriate software (e.g., SHELXS97).
[10]

o The final structure provides information on bond lengths, bond angles, and intermolecular
interactions. The crystal structure of 2,3,4,9-Tetrahydro-1H-carbazole has been reported to
be stabilized by intermolecular N—H---1t and C—H---1t interactions.[4]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive characterization of
1,2,3,4-Tetrahydrocarbazole.
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Caption: Characterization workflow for 1,2,3,4-Tetrahydrocarbazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [peer-reviewed methods for the characterization of
1,2,3,4-Tetrahydrocarbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147488#peer-reviewed-methods-for-the-
characterization-of-1-2-3-4-tetrahydrocarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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